![molecular formula C15H13N3O5 B5584867 methyl 3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5584867.png)
methyl 3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of related nitrobenzoate compounds often involves multi-step chemical reactions, including esterification, catalytic hydrogenation, acylamination, and nitration. These processes lead to the formation of intermediates and the final compound with specific structural features (Xiao, 2007).
Molecular Structure Analysis
The molecular structure of similar nitrobenzoate derivatives is characterized by their hydrogen-bonding patterns, which can form complex sheets or chains in their crystalline state. For example, certain isomers are linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, while others form chains of edge-fused rings through similar hydrogen bonding interactions (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of nitrobenzoate compounds includes their ability to undergo reactions with amines, leading to the formation of various derivatives. The presence of nitro groups and their position on the benzene ring significantly influence these reactions, affecting the rate and mechanism of reaction processes (Um et al., 2005).
Physical Properties Analysis
Nitrobenzoate derivatives exhibit specific physical properties, such as crystalline structure, influenced by their molecular conformation and hydrogen bonding. The arrangement of molecules within the crystal lattice can lead to distinct crystallographic patterns, which are crucial for understanding the material's physical characteristics (Wardell & Tiekink, 2011).
properties
IUPAC Name |
methyl 3-[(3-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-4-3-5-16-13(9)17-14(19)10-6-11(15(20)23-2)8-12(7-10)18(21)22/h3-8H,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELXLKISLPJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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